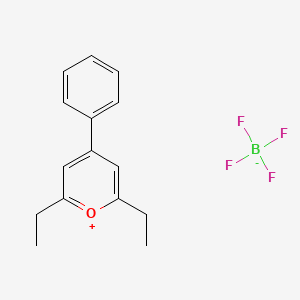![molecular formula C14H14BrF3N2O3 B13424919 (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a trifluoroacetyl group attached to a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction, using a bromophenyl halide and a suitable nucleophile.
Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through an acylation reaction, using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
化学反応の分析
Types of Reactions
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromophenyl group may contribute to its overall stability and reactivity .
類似化合物との比較
Similar Compounds
(2S,4R)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the trifluoroacetyl group.
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: Contains a different substituent on the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoroacetyl group enhances its binding affinity, while the bromophenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C14H14BrF3N2O3 |
|---|---|
分子量 |
395.17 g/mol |
IUPAC名 |
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H14BrF3N2O3/c15-9-3-1-8(2-4-9)6-19-12(22)11-5-10(21)7-20(11)13(23)14(16,17)18/h1-4,10-11,21H,5-7H2,(H,19,22)/t10-,11+/m1/s1 |
InChIキー |
INRVOMCUVRNJIY-MNOVXSKESA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)NCC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O |
正規SMILES |
C1C(CN(C1C(=O)NCC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
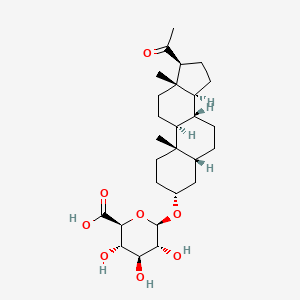
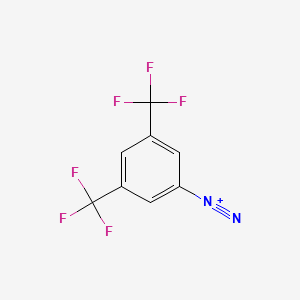
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
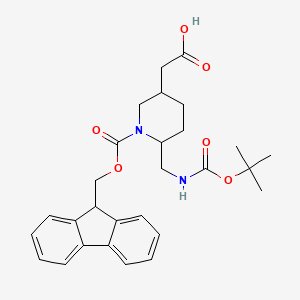
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
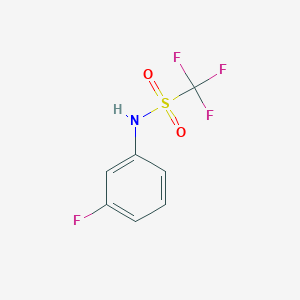
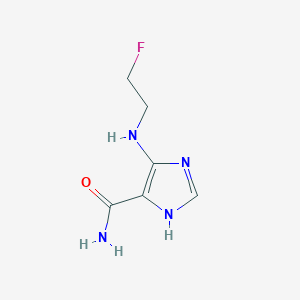
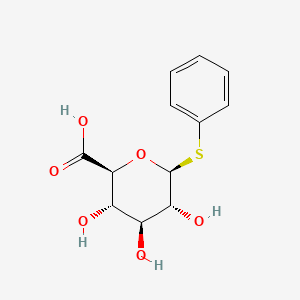
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
